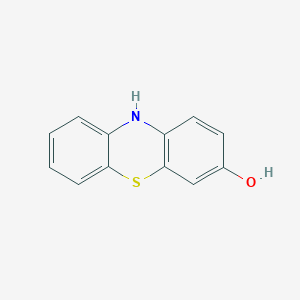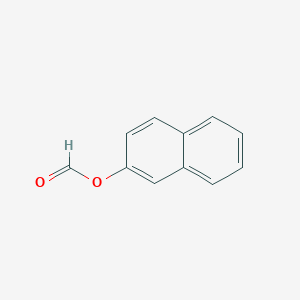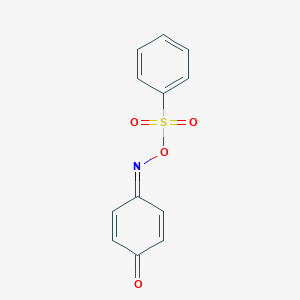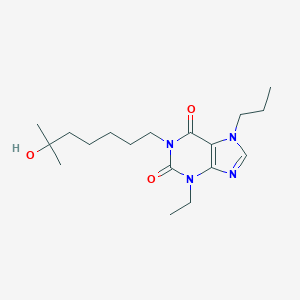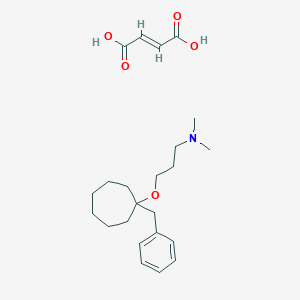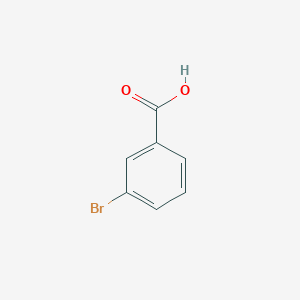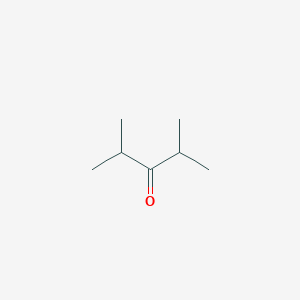![molecular formula C22H18 B156952 1,4-Bis[(E)-2-phenylethenyl]benzene CAS No. 1608-41-9](/img/structure/B156952.png)
1,4-Bis[(E)-2-phenylethenyl]benzene
Overview
Description
1,4-Bis[(E)-2-phenylethenyl]benzene, also known as 1,4-bis(2-phenylethynyl)benzene and BPEB, is a small molecule that is used in a variety of scientific research applications. It is a derivative of benzene and has a unique structure that makes it useful in a range of experiments. BPEB has been used in a variety of applications including lab experiments, drug discovery, and biochemistry. In
Scientific Research Applications
Antioxidant Activity
1,4-Bis[(E)-2-phenylethenyl]benzene has been explored for its potential antioxidant properties. A study by Lavanya et al. (2015) demonstrated that this compound exhibited significant antioxidant activity, making it a potent antioxidant agent (Lavanya et al., 2015).
Photophysical Properties
Levitus et al. (2001) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene. Their research focused on the effects of phenyl group rotation and chromophore aggregation, contributing valuable insights into the planarization and aggregation phenomena in poly(phenyleneethynylene)s (Levitus et al., 2001).
Structural Characterization
Percino et al. (2014) conducted a detailed study on the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, a related compound. They used X-ray diffraction and theoretical calculations to understand its structure, providing a foundation for further exploration of similar compounds (Percino et al., 2014).
Electropolymerization
Larmat et al. (1996) explored the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene, demonstrating its potential in the formation of conducting polymers. This research opens up possibilities for its application in electronic materials (Larmat et al., 1996).
Electroluminescence
Sun et al. (2003) synthesized novel copolymers containing 1,4-bis(phenylethenyl)benzene, demonstrating their electroluminescent properties. This finding is crucial for the development of light-emitting devices (Sun et al., 2003).
Antimicrobial Activity
Lavanya et al. (2014) synthesized compounds related to this compound and evaluated their antimicrobial activity. One compound in particular showed pronounced antimicrobial properties (Lavanya et al., 2014).
Electronic Spectra Analysis
Zhen et al. (1993) analyzed the Ultra-Violet absorption spectra and fluoresence emission of 1,4-bis (substituted phenylethynyl) benzene, contributing to the understanding of the compound's photophysical behavior (Zhen et al., 1993).
Corrosion Inhibition
Singh and Quraishi (2016) investigated the corrosion inhibiting properties of compounds structurally similar to this compound, revealing their potential in protecting mild steel against corrosion (Singh & Quraishi, 2016).
Future Directions
“1,4-Bis[(E)-2-phenylethenyl]benzene” and its derivatives have been used in the synthesis of 1,2,3-triphospholide anions, conjugated microporous polymers , and blue phase liquid crystal compositions . These applications suggest potential future directions in the fields of materials science and liquid crystal technology.
Mechanism of Action
1,4-Distyrylbenzene, also known as 1,4-Di((E)-styryl)benzene, trans,trans-1,4-Distyrylbenzene, 1,4-Bis[(E)-2-phenylethenyl]benzene, or Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, is a π-conjugated organic compound that has been extensively investigated for its photophysical properties .
Target of Action
The primary targets of 1,4-Distyrylbenzene are the photophysical properties of molecules, including UV/vis absorption, photoluminescence emission, and fluorescence quantum yields . The compound interacts with these properties, exhibiting significant solvatochromic effects, especially in the Stokes shift and photoluminescence maxima .
Mode of Action
1,4-Distyrylbenzene interacts with its targets through a process known as π-stacking . This interaction involves the overlapping of p-orbitals in π-conjugated systems, which allows for delocalization of π-electrons across multiple adjacent atoms or molecules. This interaction is crucial for the compound’s photophysical properties .
Biochemical Pathways
The biochemical pathways affected by 1,4-Distyrylbenzene primarily involve the photophysical properties of molecules. The compound’s interaction with these properties can lead to significant solvatochromic effects . The systematic insight into 1,4-Distyrylbenzene functionalization suggests pathways towards targeted molecular design strategies .
Pharmacokinetics
Its photophysical properties suggest that it may have unique interactions with biological systems .
Result of Action
The action of 1,4-Distyrylbenzene results in changes to the photophysical properties of molecules, including UV/vis absorption, photoluminescence emission, and fluorescence quantum yields . These changes can have significant effects on the optical, photochemical, and photophysical properties of materials .
Action Environment
The action of 1,4-Distyrylbenzene can be influenced by environmental factors. For instance, the compound’s photophysical properties exhibit significant solvatochromic effects, which are changes in color due to changes in the polarity of the solvent . Additionally, the compound’s properties can be influenced by the presence of other molecules, as evidenced by its interaction with other π-conjugated systems through π-stacking .
Biochemical Analysis
Biochemical Properties
It has been found that distyrylbenzene derivatives interact with different albumin variants . This interaction is likely due to a combination of imine/N, S-aminal formation and hydrophobic interactions between the distyrylbenzenes and the proteins .
Cellular Effects
Its photophysical properties, including UV/vis absorption, photoluminescence emission, and fluorescence quantum yields, have been investigated
Molecular Mechanism
Its structure-property relationships have been studied . It has been found that the cyano-vinylene motif in distyrylbenzene allows for highly fluorescent solid-state samples due to synergetic packing effects promoted by its twist elasticity and secondary bonding interaction .
Temporal Effects in Laboratory Settings
Its photophysical properties have been found to exhibit significant solvatochromic effects .
Transport and Distribution
Its molecular stacking interactions have been studied, which could potentially influence its transport and distribution .
properties
IUPAC Name |
1,4-bis[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAWBHHXIWAHM-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-distyrylbenzene?
A1: The molecular formula of 1,4-distyrylbenzene is C22H18, and its molecular weight is 282.38 g/mol.
Q2: How does the presence of fluorine substituents affect the properties of 1,4-distyrylbenzene?
A2: Fluorine substituents in 1,4-distyrylbenzene derivatives, such as α, ω-tetrafluorodysterylbenzene, reduce the molecule's dipole moment. This, in turn, influences intermolecular interactions, impacting its packing and consequently its optical and electronic properties. []
Q3: What spectroscopic techniques are commonly employed to characterize 1,4-distyrylbenzene derivatives?
A3: Common techniques include UV-Vis absorption and fluorescence spectroscopy to determine optical properties like maximum absorption and emission wavelengths, molar extinction coefficients, and fluorescence quantum yields. [, , , , , ] Additionally, NMR spectroscopy, particularly 13C NMR, is valuable for structural characterization and studying molecular dynamics in solid and solution states. [, ]
Q4: How does the configuration of the double bonds in 2,5-diphenyl-1,4-distyrylbenzene affect its fluorescence?
A4: 2,5-Diphenyl-1,4-distyrylbenzene with all cis double bonds exhibits aggregation-induced emission (AIE). It is non-emissive in solution but shows strong fluorescence in the crystalline state due to restricted isomerization and photocyclization imposed by the crystal lattice. [, ] Conversely, the trans isomer exhibits strong fluorescence even in solution. []
Q5: What are the thermal properties of 1,4-distyrylbenzene derivatives?
A5: Thermal stability varies depending on the substituents. For example, copoly(aryl ether)s incorporating 1,4-distyrylbenzene derivatives exhibit 5% weight loss temperatures above 410 °C. []
Q6: Can you describe the application of 1,4-distyrylbenzene derivatives in organic light-emitting diodes (OLEDs)?
A7: 1,4-Distyrylbenzene derivatives have been successfully incorporated as emitters in OLED devices. For example, blue-emitting OLEDs were fabricated using these derivatives as dopants in a multilayered structure with NPB, CBP, and TPBI layers. Notably, derivatives with 2-ethylhexyloxy substituents exhibited a more saturated blue emission compared to those with n-hexyloxy groups. []
Q7: How is computational chemistry utilized in the study of 1,4-distyrylbenzene derivatives?
A8: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level, are frequently employed to predict and understand the structural, electronic, and optical properties of 1,4-distyrylbenzene derivatives. These calculations provide insights into molecular geometries, HOMO-LUMO energy gaps, and electronic transitions, which correlate well with experimental observations. []
Q8: How has computational modeling contributed to the design of 1,4-distyrylbenzene-based amyloid-β aggregation inhibitors?
A9: Computational approaches, potentially involving molecular docking and molecular dynamics simulations, have been employed to design 1,4-distyrylbenzene derivatives with improved binding affinity to amyloid-β. By strategically incorporating hydrophilic moieties, these derivatives can disrupt the aggregation of amyloid-β, offering potential therapeutic avenues for Alzheimer's disease. []
Q9: How do electron-donating and electron-withdrawing groups affect the optical properties of 1,4-distyrylbenzenes?
A10: Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the 1,4-distyrylbenzene core significantly influences the molecule's electronic structure and, consequently, its optical properties. Generally, both EDGs and EWGs lead to bathochromic shifts in the absorption and emission spectra, meaning the wavelengths of maximum absorption and emission shift to longer wavelengths. The extent of these shifts depends on the strength and position of the substituents. [, ]
Q10: How does the substitution pattern of 1,4-distyrylbenzenes impact their two-photon absorption cross-sections?
A11: The presence and nature of substituents significantly influence the two-photon absorption (TPA) properties of 1,4-distyrylbenzenes. For instance, quadrupolar donor-acceptor-donor substituted derivatives, where the central benzene ring bears electron-withdrawing groups and the terminal rings bear electron-donating dialkylamino groups, exhibit large TPA cross-sections in the near-infrared (NIR) region. [] This enhancement is attributed to the extended π-conjugation and the increased intramolecular charge transfer character upon excitation.
Q11: How do the optical properties of 1,4-distyrylfluorene derivatives compare to their 1,4-distyrylbenzene counterparts?
A12: While both classes of molecules exhibit solvatochromic effects in their photophysical properties, 1,4-distyrylfluorene derivatives show more pronounced shifts in their Stokes shifts and photoluminescence maxima with changes in solvent polarity. This difference suggests a greater degree of charge transfer character in the excited state of 1,4-distyrylfluorenes compared to 1,4-distyrylbenzenes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




